![molecular formula C23H22ClN5O2S B2805645 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958563-91-2](/img/no-structure.png)

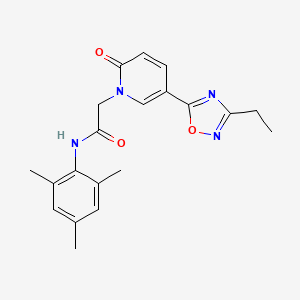

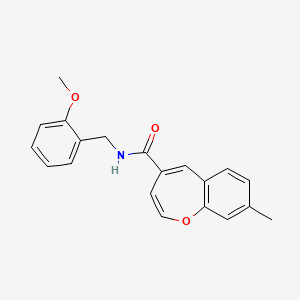

2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity of Quinazoline Derivatives : Quinazoline derivatives have been explored for their pharmacological activities in various research studies. For instance, one compound demonstrated significant alpha1-adrenoceptor antagonistic properties in vascular smooth muscle, indicating potential applications in managing hypertension or related cardiovascular conditions (Yen et al., 1996). Another study synthesized benzimidazo[1,2-c]quinazoline-6(5H)-thiones, highlighting the interest in quinazolinethione derivatives as biologically active substances with potential antihypertensive effects and alpha1-adrenoceptor antagonistic properties (Ivachtchenko et al., 2002).

Stability Studies : Research on the stability of quinazoline derivatives under various conditions is essential for pharmaceutical development. A study focused on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one showed that it is stable under several aggressive environmental factors, except in alkaline hydrolysis conditions, which is crucial for regulatory documentation preparation for pharmaceutical substances (Gendugov et al., 2021).

Antihypertensive Effects : DL-017, another quinazoline derivative, exhibited alpha1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. It significantly reduced heart rate and blood pressure in hypertensive rats, indicating its suitability for chronic hypertension treatment (Tsai et al., 2001).

Chemical Transformations : The chemical transformations of quinazolinone derivatives provide insights into synthesizing new compounds with potential biological activities. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with various nucleophiles led to derivatives that might have pharmacological applications (Markosyan et al., 2018).

Antimicrobial and Antiparasitic Activities : Some quinazoline derivatives have been explored for their antimicrobial and antiparasitic activities, suggesting their potential as novel therapeutic agents in treating infections and parasitic diseases. For example, a study synthesized s-triazine-based thiazolidinones, including quinazoline derivatives, and evaluated them for antimicrobial activity, showing significant inhibitory action against various bacteria and fungi (Patel et al., 2012).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine, followed by cyclization with 2-chloroacetyl chloride and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine in the presence of a coupling agent such as EDCI or HATU to form the intermediate.", "Step 2: Cyclization of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the cyclized product.", "Step 3: Oxidation of the cyclized product with an oxidizing agent such as m-chloroperbenzoic acid to form the final product." ] } | |

CAS-Nummer |

958563-91-2 |

Molekularformel |

C23H22ClN5O2S |

Molekulargewicht |

467.97 |

IUPAC-Name |

2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C23H22ClN5O2S/c1-14-6-7-15(24)12-19(14)27-8-10-28(11-9-27)20(30)13-18-22(31)29-21(25-18)16-4-2-3-5-17(16)26-23(29)32/h2-7,12,18,25H,8-11,13H2,1H3 |

InChI-Schlüssel |

DKTJSCVNDFDBOJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)

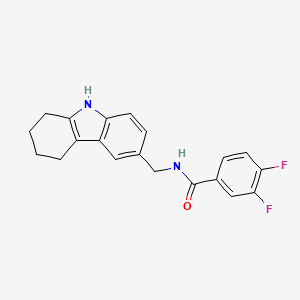

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)

![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)

![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)

![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)

![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)